7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-(3-methoxyphenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione
Description
The compound 7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-(3-methoxyphenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione is a structurally complex heterocyclic molecule featuring:
- A thiazolo[4,5-b]pyridine-2,5-dione core, which is a fused bicyclic system combining thiazole and pyridine rings.
- Substituents at key positions:
- 7-position: A 4,7-dimethoxy-1,3-benzodioxol-5-yl group (a methoxy-substituted benzodioxole).
- 4-position: A 3-methoxyphenyl group.
- 3-position: A methyl group.
Properties
CAS No. |
1240187-32-9 |
|---|---|
Molecular Formula |
C23H22N2O7S |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-(3-methoxyphenyl)-3-methyl-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridine-2,5-dione |
InChI |
InChI=1S/C23H22N2O7S/c1-24-22-21(33-23(24)27)15(10-17(26)25(22)12-6-5-7-13(8-12)28-2)14-9-16(29-3)19-20(18(14)30-4)32-11-31-19/h5-9,15H,10-11H2,1-4H3 |
InChI Key |
JXVMAKATPCKHFP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2C3=CC(=CC=C3)OC)C4=CC(=C5C(=C4OC)OCO5)OC)SC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-(3-methoxyphenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the benzodioxole and methoxyphenyl intermediates, followed by their coupling under controlled conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity reagents, and implementing quality control measures to maintain consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-(3-methoxyphenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-(3-methoxyphenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-(3-methoxyphenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The table below compares the target compound with analogs sharing fused thiazole-pyridine/primidine cores or related substitution patterns:
Key Observations:
- Substituent Diversity : The target compound’s methoxy-rich benzodioxolyl and 3-methoxyphenyl groups contrast with analogs featuring thiophene (10b), fluorophenyl (7b), or nitrophenyl () moieties. These substitutions influence electronic properties and solubility.
- Synthetic Efficiency : Yields for similar compounds range from 51% (imidazopyridine in ) to 83% (pyrimidine-dione in ), suggesting that steric hindrance from bulky substituents (e.g., benzodioxole) may reduce efficiency for the target compound.
- Thermal Stability : Melting points correlate with crystallinity; the thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) has a high melting point (243–246°C), likely due to planar fused rings and nitrile rigidity .
Spectroscopic Trends
- IR Spectroscopy :
- NMR Spectroscopy :
- Methoxy protons (δ 3.6–3.8 ppm) dominate in 10b and the target compound, while methyl groups (e.g., δ 2.40 ppm in 7b) are distinct .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
